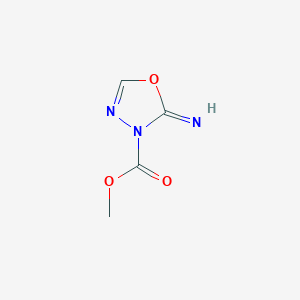
Elgodipine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elgodipine hydrochloride is a calcium channel blocker that is used to treat hypertension. It is a member of the dihydropyridine class of calcium channel blockers and has been found to be effective in reducing blood pressure. Elgodipine hydrochloride has been the subject of extensive research due to its potential therapeutic benefits.
Mechanism of Action
Elgodipine hydrochloride works by blocking the entry of calcium ions into smooth muscle cells, which results in the relaxation of blood vessels. This leads to a reduction in blood pressure. It is a selective blocker of L-type calcium channels and has a high affinity for vascular smooth muscle cells.
Biochemical and Physiological Effects:
Elgodipine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to reduce blood pressure, decrease heart rate, and improve endothelial function. It has also been shown to reduce oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Elgodipine hydrochloride has a number of advantages for use in lab experiments. It is a potent and selective calcium channel blocker, which makes it useful for studying the role of calcium channels in various physiological processes. However, it also has limitations, such as its potential to interact with other drugs and its potential side effects.
Future Directions
There are a number of future directions for research on Elgodipine hydrochloride. These include studying its potential therapeutic benefits in other areas, such as cardiovascular disease, stroke, and diabetes. Additional research is also needed to better understand its mechanism of action and to identify potential drug interactions and side effects. Finally, research is needed to develop new and more effective drugs based on the structure and properties of Elgodipine hydrochloride.
Synthesis Methods
The synthesis of Elgodipine hydrochloride involves the reaction of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 1-(2-methoxyphenyl)piperazine to produce the desired product.
Scientific Research Applications
Elgodipine hydrochloride has been the subject of extensive scientific research. It has been found to be effective in reducing blood pressure in patients with hypertension. Studies have also shown that it may have potential therapeutic benefits in other areas, such as cardiovascular disease, stroke, and diabetes.
properties
CAS RN |
121489-04-1 |
|---|---|
Product Name |
Elgodipine hydrochloride |
Molecular Formula |
C29H34ClFN2O6 |
Molecular Weight |
561 g/mol |
IUPAC Name |
3-O-[2-[(4-fluorophenyl)methyl-methylamino]ethyl] 5-O-propan-2-yl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C29H33FN2O6.ClH/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20;/h6-12,17,26,31H,13-16H2,1-5H3;1H |
InChI Key |
JBKDMKOYLBVOOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F.Cl |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F.Cl |
synonyms |
elgodipine IQB 875 IQB-875 isopropyl (2-(N-methyl-N-(4-fluorobenzyl)amine)ethyl-2,6-dimethyl-4-(2',3'-methylenedioxyphenyl)-1,5-dihydropyridine-3,5-dicarboxylate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B55794.png)
![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B55797.png)
![Pyrazolo[1,5-a]pyridine-3-acetonitrile](/img/structure/B55798.png)





